1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine hydrochloride
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Overview
Description
1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine hydrochloride is a chemical compound known for its unique bicyclic structure. This compound is of interest in various fields of scientific research due to its potential applications in organic synthesis, medicinal chemistry, and material science. The hydrochloride salt form enhances its solubility and stability, making it easier to handle in laboratory and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[6.1.0]nonane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Functionalization: Introduction of the methanamine group is achieved through a series of functional group transformations, such as reduction and substitution reactions.
Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize yield and purity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the bicyclic core or the methanamine group.
Substitution: Nucleophilic substitution reactions can replace the methanamine group with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: Reduced forms of the bicyclic core or methanamine group.
Substitution Products: Compounds with various functional groups replacing the methanamine group.
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the design of new drugs.
Industry:
Material Science: Employed in the synthesis of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine hydrochloride exerts its effects depends on its application:
Molecular Targets: In drug development, it may target specific enzymes or receptors.
Pathways Involved: It can modulate biochemical pathways by interacting with molecular targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Bicyclo[6.1.0]nonane Derivatives: Compounds with similar bicyclic structures but different functional groups.
Methanamine Derivatives: Compounds with the methanamine group attached to different core structures.
Uniqueness: 1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine hydrochloride is unique due to its specific combination of a bicyclic core and a methanamine group, which imparts distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its potential and versatility.
Properties
CAS No. |
2639371-06-3 |
---|---|
Molecular Formula |
C10H20ClN |
Molecular Weight |
189.7 |
Purity |
95 |
Origin of Product |
United States |
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